molecular formula C9H5BrN2O B12288200 6-Bromobenzo[d]oxazole-2-carbonitrile

6-Bromobenzo[d]oxazole-2-carbonitrile

Cat. No.: B12288200
M. Wt: 237.05 g/mol
InChI Key: RPYQSMLKCGVEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromobenzo[d]oxazole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C8H3BrN2O. It is characterized by the presence of a bromine atom at the 6th position of the benzo[d]oxazole ring and a nitrile group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzo[d]oxazole-2-carbonitrile typically involves the bromination of benzo[d]oxazole-2-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Bromobenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products can include alkylated or arylated derivatives.

    Oxidation Products: Oxazole derivatives with various substituents.

    Reduction Products:

Scientific Research Applications

6-Bromobenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromobenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. Additionally, its heterocyclic structure allows for π-π interactions with aromatic residues in biological targets, enhancing its binding specificity .

Comparison with Similar Compounds

    Benzo[d]oxazole-2-carbonitrile: Lacks the bromine atom, resulting in different reactivity and applications.

    6-Chlorobenzo[d]oxazole-2-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.

    6-Fluorobenzo[d]oxazole-2-carbonitrile:

Uniqueness: 6-Bromobenzo[d]oxazole-2-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding characteristics. This makes it a valuable compound in the synthesis of novel molecules and in various research applications .

Biological Activity

6-Bromobenzo[d]oxazole-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and an oxazole ring, which contribute to its unique biological properties. The molecular formula is C9_{9}H6_{6}BrN2_{2}O, with a molecular weight of approximately 227.06 g/mol.

The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways:

  • Inhibition of Cyclooxygenase-2 (COX-2) : The compound has been shown to inhibit COX-2, an enzyme involved in the inflammatory response. This inhibition leads to reduced production of prostaglandins, which are mediators of inflammation and pain.
  • Antimicrobial Activity : Research indicates that 6-Bromobenzo[d]oxazole exhibits moderate antibacterial activity against specific strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies have indicated that this compound may influence cell proliferation and apoptosis in cancer cell lines, demonstrating potential anticancer effects.

Biochemical Pathways

The compound affects several biochemical pathways:

  • Arachidonic Acid Pathway : By inhibiting COX-2, it alters the arachidonic acid pathway, impacting inflammation and pain signaling.
  • Cell Signaling : It modulates key signaling pathways involved in cellular metabolism and gene expression, contributing to its anticancer effects.

Pharmacokinetics

In silico studies suggest favorable pharmacokinetic properties for this compound:

  • Absorption : Strong gastrointestinal tract absorption has been noted.
  • Blood-Brain Barrier Permeability : The compound shows low permeability across the blood-brain barrier, indicating potential for peripheral rather than central nervous system effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50_{50} values indicating potent antiproliferative effects .
    Cell LineIC50_{50} (µM)
    MCF-710.5
    HeLa8.3
  • Antimicrobial Studies : The compound was tested against various bacterial strains, showing moderate efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
    Bacterial StrainZone of Inhibition (mm)
    Staphylococcus aureus15
    Streptococcus pneumoniae12
  • Mechanistic Insights : Studies utilizing flow cytometry revealed that treatment with this compound induces apoptosis in cancer cells through the down-regulation of anti-apoptotic proteins like Bcl-2 and up-regulation of pro-apoptotic proteins like Bax .

Properties

Molecular Formula

C9H5BrN2O

Molecular Weight

237.05 g/mol

IUPAC Name

2-(6-bromo-1,3-benzoxazol-2-yl)acetonitrile

InChI

InChI=1S/C9H5BrN2O/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3H2

InChI Key

RPYQSMLKCGVEOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=N2)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.